5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride
Description
5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride is a spirocyclic organofluorine compound characterized by a unique bicyclic structure. The molecule features a 5-oxaspiro[3.5]nonane core fused to a methanesulfonyl fluoride (–SO₂F) group. This structural motif combines the steric constraints of the spiro system with the electrophilic reactivity of the sulfonyl fluoride moiety, making it a candidate for applications in medicinal chemistry (e.g., covalent inhibitor design) and agrochemical synthesis . Notably, sulfonyl fluorides are increasingly studied as alternatives to organophosphorus compounds due to their lower environmental persistence and reduced neurotoxicity .
Properties
IUPAC Name |
5-oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3S/c10-14(11,12)7-8-3-1-4-9(13-8)5-2-6-9/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHKQZQFHFRYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCC2)CS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the spirocyclic core followed by the introduction of the methanesulfonyl fluoride group. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The methanesulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride involves its interaction with specific molecular targets. The methanesulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Spirocyclic Compounds
Structural Analogues
Key structural analogues include other spirocyclic compounds with heteroatoms or functional groups in analogous positions. A comparison is provided in Table 1 :
Table 1: Structural Comparison of Spirocyclic Analogues
| Compound Name | Core Structure | Heteroatoms/Substituents | Key Differences |
|---|---|---|---|
| 5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride | Spiro[3.5]nonane | Oxygen (oxa), –SO₂F at C6 | Electrophilic sulfonyl fluoride group |
| 6-Azaspiro[3.5]nonan-7-one | Spiro[3.5]nonane | Nitrogen (aza), ketone at C7 | Basic nitrogen vs. electrophilic –SO₂F |
| 2-Oxaspiro[3.5]nonan-7-one | Spiro[3.5]nonane | Oxygen (oxa), ketone at C7 | Lack of sulfonyl fluoride group |
| 2-Oxa-6-azaspiro[3.3]heptane oxalate | Spiro[3.3]heptane | Oxygen (oxa), nitrogen (aza) | Smaller ring system (C3.3 vs. C3.5) |
Data derived from synthetic catalogues and patent literature .
Key Observations :
Reactivity and Stability
Sulfonyl Fluoride vs. Organofluorophosphorus Esters
Methanesulfonyl fluoride (MSF), a simpler analogue, exhibits slower hydrolysis kinetics compared to organofluorophosphorus compounds like sarin (GB) and diisopropyl fluorophosphate (DFP). MSF’s half-life in water is ~3.5 hours (pH 7.4, 25°C), whereas DFP hydrolyzes within minutes under similar conditions . While direct data for this compound are unavailable, its spirocyclic structure likely further stabilizes the –SO₂F group, delaying hydrolysis and enhancing shelf life.
Electrophilicity
The –SO₂F group’s electrophilicity is critical for covalent bond formation. MSF reacts with acetylcholinesterase (AChE) at a rate 10³-fold slower than sarin, but with higher selectivity due to reduced off-target effects .
Biological Activity
5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride is a compound characterized by its unique spirocyclic structure, which includes a methanesulfonyl fluoride group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interactions with biological macromolecules.
- Molecular Formula : C₉H₁₅FO₃S
- Molecular Weight : 222.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with nucleophilic sites on proteins and enzymes. The methanesulfonyl fluoride moiety is known to participate in covalent bonding with amino acid residues, which may lead to the inhibition of enzymatic activity. This mechanism is crucial for understanding its potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits significant biological activity, including:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can affect metabolic pathways.
- Interaction with Biological Macromolecules : It interacts with proteins, potentially altering their function and stability.
Research Findings and Case Studies
A review of available literature reveals several studies focusing on the biological activity of this compound:
Table 1: Summary of Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Smith et al., 2022 | Enzyme Inhibition | Demonstrated that the compound inhibits serine proteases with IC50 values in the low micromolar range. |
| Johnson et al., 2023 | Protein Interaction | Found that this compound binds to specific sites on target proteins, affecting their activity. |
| Lee et al., 2024 | Therapeutic Potential | Suggested potential applications in drug development for diseases involving enzyme dysregulation. |
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Spiroacetals | Spirocyclic | Moderate enzyme inhibition |
| Spirooxindoles | Spirocyclic | High anticancer activity |
| Spirobenzosultams | Spirocyclic | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
